molecular formula C19H23N3O4 B1392463 [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid CAS No. 1219289-06-1

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

Cat. No. B1392463
M. Wt: 357.4 g/mol
InChI Key: AFVLAPJLLZLNJR-UHFFFAOYSA-N
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Description

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
    • Summary of Application : This compound belongs to the class of organic compounds known as alpha amino acid amides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application or Experimental Procedures : The design of new molecules often starts by studying the binding conformation of similar compounds . The synthesis and reaction conditions are then reported, and the influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field : Drug Discovery
    • Summary of Application : The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application or Experimental Procedures : The design of new molecules often starts by studying the binding conformation of similar compounds . The synthesis and reaction conditions are then reported, and the influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field : Parallel Synthesis
    • Summary of Application : This compound could potentially be used in parallel synthesis, a method used in medicinal chemistry to rapidly produce a large number of different but structurally related compounds .
    • Methods of Application or Experimental Procedures : The products were isolated by evaporation of the reaction mixtures followed by purification of the residues by DFCC over aluminium oxide, and evaporation of the eluates .
    • Results or Outcomes : The products were obtained in 40–100% yields and in 80–100% purity .

properties

IUPAC Name

2-[6-oxo-3-(pyrrolidine-1-carbonyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17(24)12-22-16-11-13(18(25)20-8-3-4-9-20)6-7-14(16)21-10-2-1-5-15(21)19(22)26/h6-7,11,15H,1-5,8-10,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLAPJLLZLNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(=O)N4CCCC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 2
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 3
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 5
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 6
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

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